4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a phenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of N-phenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures (0°C) to control the exothermic nature of the reaction . The chloroacetyl chloride is added dropwise to the solution of N-phenylpiperazine and potassium carbonate, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Carboxylic acids: from hydrolysis.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide involves its ability to form covalent bonds with target molecules. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(chloroacetyl)piperazine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
N-phenylpiperazine: Lacks the chloroacetyl group, reducing its ability to form covalent bonds with biological targets.
Chloroacetyl chloride: A simpler molecule used as a reagent in the synthesis of more complex compounds like 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-12(18)16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUFRJGPVGTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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